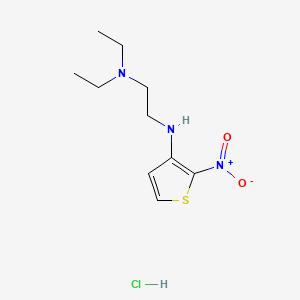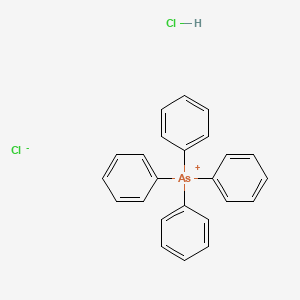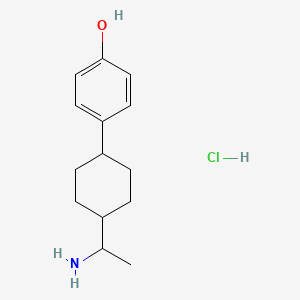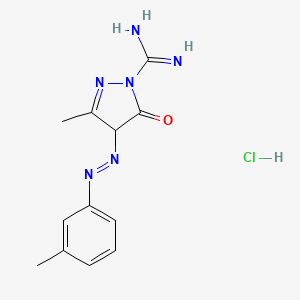
3-Methyl-5-oxo-4-(m-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “F 2350” is a flexible, flame-retardant, mineral-filled polyurethane compound. It is primarily used for potting and encapsulating electronic applications. This compound is known for its low viscosity, long pot life, and very low odor. It does not contain toluene diisocyanate or mercury, making it a safer option for various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: F 2350 is a two-component system that requires mixing of Part A and Part B. Part A is typically brown, while Part B is black. The components are mixed in a specific ratio by volume (1:4) or by weight (21.2:100). The mixture is then cured at room temperature or at elevated temperatures (65 to 85°C) for faster curing .
Industrial Production Methods: The industrial production of F 2350 involves the thorough mixing of the two components to ensure complete dispersion of the filler. This is often achieved using a standard paint shaker. The mixture is then allowed to cure under controlled conditions to achieve the desired properties .
Analyse Chemischer Reaktionen
Types of Reactions: F 2350 primarily undergoes polymerization reactions during its curing process. The polyurethane formation involves the reaction between isocyanate groups and hydroxyl groups, leading to the formation of urethane linkages .
Common Reagents and Conditions:
Reagents: Isocyanates and polyols are the primary reagents used in the synthesis of F 2350.
Conditions: The reaction is typically carried out at room temperature, but can be accelerated by heating to 65-85°C.
Major Products: The major product formed from these reactions is a cured polyurethane compound with enhanced flexibility, flame retardancy, and adhesion properties .
Wissenschaftliche Forschungsanwendungen
F 2350 has a wide range of applications in scientific research and industry:
Chemistry: Used as a potting and encapsulating compound for protecting electronic components from environmental factors.
Biology: Its biocompatibility makes it suitable for encapsulating biological sensors and devices.
Medicine: Used in the encapsulation of medical devices to protect them from moisture and mechanical damage.
Industry: Widely used in automotive and telecommunication industries for circuit board protection and other electronic applications
Wirkmechanismus
The mechanism of action of F 2350 involves the formation of a flexible, protective layer around electronic components. The polyurethane matrix provides mechanical strength, while the mineral fillers enhance flame retardancy. The absence of toluene diisocyanate and mercury ensures that the compound is safe for use in various applications .
Vergleich Mit ähnlichen Verbindungen
LOCTITE STYCAST US 2350: Another flexible, flame-retardant polyurethane compound with similar properties.
HYSOL US2350: Known for its long pot life and low viscosity, making it suitable for similar applications
Uniqueness: F 2350 stands out due to its very low odor and the absence of harmful compounds like toluene diisocyanate and mercury. Its flexibility and strong adhesion to various substrates make it a preferred choice for many industrial applications .
Eigenschaften
CAS-Nummer |
96731-04-3 |
|---|---|
Molekularformel |
C12H15ClN6O |
Molekulargewicht |
294.74 g/mol |
IUPAC-Name |
3-methyl-4-[(3-methylphenyl)diazenyl]-5-oxo-4H-pyrazole-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H14N6O.ClH/c1-7-4-3-5-9(6-7)15-16-10-8(2)17-18(11(10)19)12(13)14;/h3-6,10H,1-2H3,(H3,13,14);1H |
InChI-Schlüssel |
UGAVRRSZPKVBPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N=NC2C(=NN(C2=O)C(=N)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


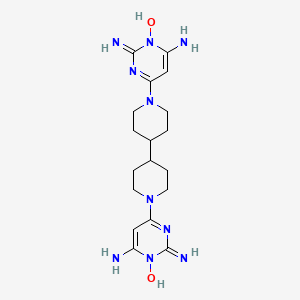
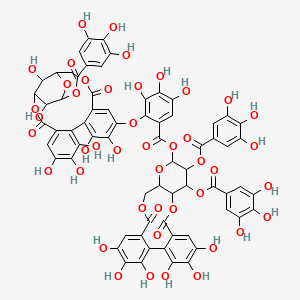
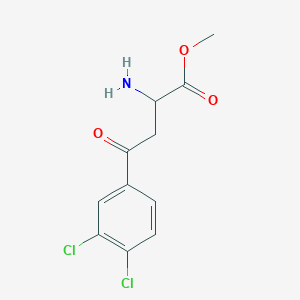

![2-aminoethanol;(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid](/img/structure/B12770828.png)

![(3S,3'R,4'S,5'S,6'R)-5-[(S)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;(3S,3'R,4'S,5'S,6'R)-5-[(R)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol](/img/structure/B12770839.png)
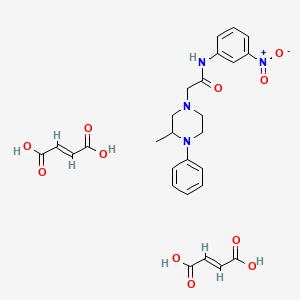

![2-(diethylamino)ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12770858.png)
![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B12770870.png)
